molecular formula C8H6ClN B1345701 4-Chloro-2-methylbenzonitrile CAS No. 50712-68-0

4-Chloro-2-methylbenzonitrile

Cat. No. B1345701
CAS RN: 50712-68-0
M. Wt: 151.59 g/mol
InChI Key: ZZAJFWXXFZTTLH-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by a benzene ring bonded to a nitrile group. The presence of a chlorine atom and a methyl group on the benzene ring distinguishes it from other benzonitriles and affects its chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds, such as 4-(trichlorosilylmethyl)benzonitrile, involves starting from 4-(bromomethyl)benzonitrile and reacting it with trichlorosilane . This method could potentially be adapted for the synthesis of 4-Chloro-2-methylbenzonitrile by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Chloro-2-methylbenzonitrile has been studied using X-ray diffraction . These studies reveal how substituents like chlorine, methyl, and nitrile groups influence the overall geometry of the molecule, including bond lengths and angles, and how these features affect intermolecular interactions.

Chemical Reactions Analysis

The reactivity of benzonitriles can be inferred from studies on similar compounds. For instance, 4-chloro-3-nitrobenzonitrile has been investigated for its vibrational frequencies, which are indicative of the molecule's reactive sites . The presence of electron-withdrawing groups such as chlorine and nitrile can enhance the electrophilic character of the compound, influencing its participation in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylbenzonitriles have been extensively studied. The gas-phase enthalpies of formation and vaporization enthalpies of various methylbenzonitriles provide insight into their stability and volatility . Vibrational analysis of related compounds, such as 4-chloro-3-nitrobenzonitrile, offers information on the compound's spectroscopic characteristics . Additionally, the bending properties of halobenzonitrile crystals, including 4-chlorobenzonitrile, have been examined to understand their mechanical flexibility .

Scientific Research Applications

Thermochemistry and Physical Properties

A study by Zaitseva et al. (2015) conducted a benchmark thermochemistry analysis of methylbenzonitriles, including derivatives similar to 4-Chloro-2-methylbenzonitrile, providing essential data on their gas-phase enthalpies of formation, combustion calorimetry, and vaporization enthalpies. This research aids in understanding the interaction between cyano and methyl groups and proposes a set of group-additivity terms for estimating thermochemical properties of such compounds (Zaitseva et al., 2015).

Spectroscopic Investigations

Spectroscopic investigations by Shajikumar and Raman (2018) on a similar compound, 4-Bromo-3-methylbenzonitrile, elucidate its electronic structure, vibrational properties, and other characteristics through Density Functional Theory (DFT). This work underscores the potential of DFT in examining the properties of halogenated benzonitriles for various applications (Shajikumar & Raman, 2018).

Synthetic Pathways

Zheng et al. (2009) reported an improved synthesis method for derivatives of methylbenzonitrile, demonstrating a convenient and efficient synthetic route that might be applicable to 4-Chloro-2-methylbenzonitrile. This method provides insights into less hazardous and more reproducible synthetic processes for such compounds (Zheng et al., 2009).

Material Science and Organic Synthesis

Research on microwave-induced nucleophilic fluorination of aromatic rings by Guo et al. (2008) includes studies on meta-halo-methylbenzonitrile derivatives, demonstrating the reactivity towards aromatic nucleophilic substitution. This work is crucial for understanding the synthesis of radiolabeled compounds for imaging and diagnostic purposes (Guo et al., 2008).

Fluorescence Detection Applications

A study by Liu et al. (2015) involved the development of a compound for fluorescence turn-on detection of cysteine over homocysteine and glutathione, showcasing the application of 4-Chloro-2-methylbenzonitrile derivatives in biochemical sensing and diagnostics (Liu et al., 2015).

properties

IUPAC Name

4-chloro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAJFWXXFZTTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198767
Record name 4-Chloro-2-methylbenzonitrile
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylbenzonitrile

CAS RN

50712-68-0
Record name 4-Chloro-2-methylbenzonitrile
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Record name 4-Chloro-2-methylbenzonitrile
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Record name 4-Chloro-2-methylbenzonitrile
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Record name 4-chloro-2-methylbenzonitrile
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Synthesis routes and methods

Procedure details

Toluene (30 mL) and ice was added to the above copper cyanide solution and then the reaction mixture was stirred vigorously. The above diazonium salt solution was then slowly added to the reaction mixture. After the addition was complete, the reaction mixture was stirred at 0° C. for 30 minutes. The reaction mixture was then allowed to warm to room temperature (25° C.), and then stirred for another hour. The reaction mixture was then heated to 50° C. for 2 hours without stirring. The toluene phase and precipitate were then separated from the aqueous phase. To the toluene phase was added 10 mL concentrated HCl, 40 mL hot H2O, and FeCl3.6H2O (32 g, 0.118 mol) and this reaction mixture was then stirred overnight. The reaction mixture was then added to 200 mL H2O. The organic phase was then extracted with toluene, dried and evaporated under reduced pressure to produce 4-chloro-2-methylbenzonitrile as a dark brown oil.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
FeCl3.6H2O
Quantity
32 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
K Matsui, S Kasai - Methods in enzymology, 1997 - Elsevier
… compounds involved in the synthesis of 7α-hydroxyriboflavin are discussed—N-acetyl-4-chloro-2-methylaniline, 4-chloro-2-methylaniline hydrochloride, 4-chloro-2-methylbenzonitrile, 4-…
Number of citations: 4 www.sciencedirect.com
K Matsui, S Kasai - The journal of biochemistry, 1996 - academic.oup.com
… 7a-Hydroxyriboflavin was synthesized from 4-chloro-2-methylbenzonitrile through 7-cyano-7-demethylriboflavin and 7a-… Synthesis of 7aH0F—4-Chloro-2-methylbenzonitrile …
Number of citations: 10 academic.oup.com
RA Hartz, VT Ahuja, M Rafalski… - Journal of medicinal …, 2009 - ACS Publications
… 5-Amino-4-chloro-2-methylbenzonitrile (26) To a solution of H 2 SO 4 (20 mL) at 0 C was added 4-chloro-2-methylbenzonitrile (5.0 g, 33.0 mmol) in portions, followed by HNO 3 (3.0 mL)…
Number of citations: 48 pubs.acs.org
G Antonacci - 2017 - orbit.dtu.dk
… Good results, however, were obtained with 4-chloro-2-methylbenzonitrile that showed an 88% yield (scheme 2.22). 5-Chloro-2-methylbenzonitrile also reacted producing 62% yield. …
Number of citations: 3 orbit.dtu.dk
SX Cai, SM Kher, ZL Zhou, V Ilyin… - Journal of medicinal …, 1997 - ACS Publications
We report on a series of alkyl- and alkoxy-substituted 1,4-dihydroquinoxaline-2,3-diones (QXs), prepared as a continuation of our structure−activity relationship (SAR) study of QXs as …
Number of citations: 64 pubs.acs.org
L Luan, Z Song, Z Li, Q Wang… - The Journal of Organic …, 2018 - ACS Publications
… A similar pattern was observed when 4-chloro-2-methylbenzonitrile was applied. 8o was prepared with good yield of 83%, only slightly lower than that for 8h. The reaction of compound …
Number of citations: 5 pubs.acs.org
T Noël, K Robeyns, L Van Meervelt… - Tetrahedron …, 2009 - Elsevier
… The reaction was performed on 4-chloro-2-methylbenzonitrile 7C (2.0 g, 13.2 mmol) according to the typical procedure. The crude product was purified by flash chromatography over …
Number of citations: 21 www.sciencedirect.com
K Matsui - Flavins and Flavoproteins 1993: Proceedings of the …, 2020 - books.google.com
… O-Acetyltoluidine (I) was converted to 4-chloro-2-methylbenzonitrile (IV) by the method of Claus and Stapelberg et al.(5). IV was nitrated to V by the mixed acids. …
Number of citations: 1 books.google.com
S Kasai - Flavins and Flavoproteins 1993: Proceedings of the …, 1994 - De Gruyter
Number of citations: 0
K Matsui - Flavins and Flavoproteins, 1994 - Elsevier Publishing Company
Number of citations: 0

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